
Arecaidin-Propargylester-Tosilat
Übersicht
Beschreibung
Arecaidin-Propargylester-Tosylat ist ein potenter Agonist des muskarinischen Rezeptors. Es zeigt eine gewisse Selektivität für kardiale gegenüber ilealen M2-Rezeptoren . Diese Verbindung ist für ihre Rolle in der wissenschaftlichen Forschung bekannt, insbesondere bei der Untersuchung von muskarinischen Acetylcholinrezeptoren.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Arecaidine propargyl ester tosylate primarily functions as a muscarinic acetylcholine receptor (mAChR) agonist. Its activity has implications in several therapeutic areas:
Neurological Research
- Psychomotor Activity : Recent studies indicate that arecaidine propargyl ester tosylate can inhibit hyperactivity in certain models, suggesting its potential role in managing conditions associated with psychomotor agitation .
- Cholinergic System : The cholinergic system plays a crucial role in various neurological conditions, including Alzheimer's disease and inflammation. Arecaidine propargyl ester tosylate may enhance cholinergic signaling, which is beneficial in neurodegenerative diseases .
Cardiovascular Research
- Cardiac Selectivity : The compound shows selectivity for cardiac M2 receptors, which may offer therapeutic avenues for cardiovascular disorders where modulation of heart rate and contractility is desired .
Structure-Activity Relationships
The efficacy of arecaidine propargyl ester tosylate has been examined through structure-activity relationship (SAR) studies. These studies assess how modifications to the compound influence its potency at different muscarinic receptor subtypes:
Compound | Receptor Type | Potency (log EC50) |
---|---|---|
Arecaidine Propargyl Ester Tosylate | M1 | 8.22 |
Arecaidine Propargyl Ester Tosylate | M2 (Atria) | 7.77 |
2-Butynyl Analogue | M1/M2 | Comparable to APE |
2-Hexynyl Derivative | M2 (Atria) | 6.80 |
These findings suggest that specific structural modifications can enhance or diminish the agonistic properties of the compound at targeted receptors .
In Vivo Studies
In vivo experiments have demonstrated the ability of arecaidine propargyl ester tosylate to modulate neurotransmitter systems effectively. For instance, it has been shown to reduce hyperactivity in animal models, indicating its potential utility in treating disorders characterized by excessive motor activity .
In Vitro Studies
In vitro assays have revealed that this compound can significantly influence cholinergic signaling pathways in immune cells, suggesting a role in modulating inflammatory responses .
Wirkmechanismus
Target of Action
Arecaidine propargyl ester tosylate is a potent muscarinic receptor (mAChR) agonist . It shows some selectivity for cardiac M1 receptors over ileal M2 receptors . These receptors play a crucial role in the nervous system, particularly in the parasympathetic nervous system, where they mediate various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As an agonist, arecaidine propargyl ester tosylate binds to the muscarinic acetylcholine receptors, mimicking the action of the natural neurotransmitter acetylcholine. This binding triggers a series of biochemical reactions that lead to the activation of the receptor and the subsequent physiological responses .
Biochemical Pathways
The activation of muscarinic acetylcholine receptors by arecaidine propargyl ester tosylate can influence several biochemical pathways. For instance, it can stimulate the phosphoinositide signaling pathway, leading to the release of intracellular calcium ions and the activation of protein kinase C. These events can result in various downstream effects, such as the contraction of smooth muscles or the slowing down of heart rate .
Result of Action
The activation of muscarinic acetylcholine receptors by arecaidine propargyl ester tosylate can lead to various molecular and cellular effects. For example, it can cause the contraction of smooth muscles, decrease heart rate, and stimulate glandular secretion. These effects are typically associated with the activation of the parasympathetic nervous system .
Biochemische Analyse
Biochemical Properties
Arecaidine propargyl ester tosylate interacts with muscarinic acetylcholine receptors (mAChR), specifically showing some selectivity for cardiac versus ileal M2 receptors . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the compound acting as an agonist, activating the M2 muscarinic receptors .
Cellular Effects
The effects of Arecaidine propargyl ester tosylate on cells are significant. It has been shown to negatively modulate cell growth without affecting cell survival in different human neuroblastoma cell lines . This influence on cell function suggests that it may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Arecaidine propargyl ester tosylate exerts its effects at the molecular level through its potent agonistic activity on muscarinic receptors . It binds to these receptors, leading to their activation. This can result in changes in gene expression and can influence enzyme activity, either through inhibition or activation .
Temporal Effects in Laboratory Settings
It has been demonstrated that the compound’s activation of M2 muscarinic receptors can inhibit cell growth in human neuroblastoma cells .
Dosage Effects in Animal Models
In animal models, the effects of Arecaidine propargyl ester tosylate can vary with different dosages. For instance, it has been shown to inhibit hyperactivity in dopamine-deficient mice
Metabolic Pathways
Given its interaction with muscarinic receptors, it is likely that it plays a role in cholinergic signaling pathways .
Subcellular Localization
Given its interaction with muscarinic receptors, which are typically located on the cell surface, it is likely that it localizes to the cell membrane where it can interact with these receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Arecaidin-Propargylester-Tosylat kann durch einen mehrstufigen Prozess synthetisiert werden. Die Synthese umfasst typischerweise die Veresterung von Arecaidin mit Propargylalkohol, gefolgt von einer Tosylierung. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Triethylamin und eines Lösungsmittels wie Dichlormethan .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren nicht allgemein dokumentiert sind, bietet die Synthese von Arecaidin-Propargylester-Tosylat im Labor eine Grundlage für eine mögliche Skalierung. Der Prozess würde wahrscheinlich ähnliche Schritte beinhalten, aber mit Optimierungen für Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Arecaidin-Propargylester-Tosylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid beinhalten.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Ester- und Tosylatgruppen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Arecaidin-Propargylester-Tosylat verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Lösungsmittel: Dichlormethan, Ethanol, Wasser.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Arecolin: Ein weiterer Agonist des muskarinischen Rezeptors mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.
Guvacin: Ein Alkaloid, das in der Arekanuss vorkommt und eine muskarinische Rezeptoraktivität aufweist.
Arecaidin: Die Vorstufe von Arecaidin-Propargylester-Tosylat, ebenfalls ein Agonist an muskarinischen Rezeptoren.
Einzigartigkeit
Arecaidin-Propargylester-Tosylat ist aufgrund seiner Selektivität für kardiale gegenüber ilealen M2-Rezeptoren und seiner potenten agonistischen Aktivität einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf kardiale muskarinische Rezeptoren und ihre Rolle in verschiedenen physiologischen und pathologischen Prozessen konzentriert .
Biologische Aktivität
Arecaidine propargyl ester tosylate (APET) is a compound recognized for its biological activity as a potent agonist of muscarinic receptors, particularly the M2 subtype. This article provides an in-depth examination of its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Name: N-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid propargyl ester tosylate
Molecular Weight: 351.42 g/mol
Chemical Formula: CHNO·CHSO
CAS Number: 147202-94-6
PubChem ID: 6604936
APET is characterized by its unique structure that includes a propargyl ester moiety, which significantly influences its interaction with muscarinic receptors.
Muscarinic Receptor Agonism
APET exhibits notable selectivity towards cardiac M2 receptors compared to ileal M2 receptors. In studies conducted on isolated guinea-pig atria and ileum, APET demonstrated potent agonistic activity:
- M2 Receptor Potency:
- Atria:
- Ileum:
This indicates a higher affinity for cardiac tissues, which may have implications for therapeutic uses in cardiovascular conditions .
Receptor Type | Tissue | -log EC50 |
---|---|---|
M2 | Atria | 8.22 |
M2 | Ileum | 7.77 |
Structure-Activity Relationships
Research has shown that modifications to the ester side chain of APET can alter its potency and selectivity at muscarinic receptor subtypes. For instance, the introduction of various alkynyl groups has resulted in analogues that maintain similar potency levels at M1 and M2 receptors but exhibit differing selectivity profiles. Notably:
- Analogues with 2-butynyl and 2-pentynyl esters were found to be approximately equipotent with APET.
- The 2-hexynyl analogue showed reduced potency in both atria and ileum compared to APET .
Toxicology and Side Effects
As a muscarinic agonist, APET can induce parasympathomimetic effects which may lead to side effects such as:
- Increased salivation
- Nausea and vomiting
- Abdominal cramps
- Diarrhea
- Bradycardia (slow heart rate)
In overdose situations, symptoms may escalate to include excessive sweating, pupil constriction, and respiratory distress .
Therapeutic Implications
The cholinergic system's role in inflammation suggests that compounds like APET could be explored for their anti-inflammatory properties. The activation of muscarinic receptors can modulate immune responses, potentially offering therapeutic avenues for conditions such as autoimmune diseases and chronic inflammatory disorders .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of muscarinic agonists in various contexts:
- Cardiovascular Applications: The selective action of APET on cardiac M2 receptors suggests potential use in treating bradycardia or other cardiac dysrhythmias.
- Neurodegenerative Diseases: Given the cholinergic system's involvement in neurodegenerative conditions like Alzheimer's disease, further exploration into APET's effects on cognitive function could be warranted.
- Inflammation Modulation: Research indicates that cholinergic modulation can reduce pro-inflammatory cytokine release from macrophages, suggesting a possible role for APET in managing inflammatory responses .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHWIOMAWPVTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424994 | |
Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147202-94-6 | |
Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind APET's effects on dopamine release?
A: Research indicates that APET's influence on DA release is mediated indirectly through its impact on cholinergic interneurons within the striatum. [] By activating mAChRs on these interneurons, APET inhibits the release of acetylcholine (ACh). This, in turn, modifies the activity of nicotinic acetylcholine receptors (nAChRs) located on dopaminergic axons. The net result is a modulation of DA release probability. Interestingly, the specific mAChR subtypes involved differ between the dorsolateral striatum (caudate-putamen, CPu) and ventromedial striatum (nucleus accumbens, NAc). In the CPu, both M2 and M4 mAChRs are required for APET's effects, while in the NAc, only M4 is necessary. [] This suggests potential for region-specific targeting of DA modulation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.